Structural and Reactivity Differentiation versus the Parent 5-Phenyl-1,2,4-triazole-3-thiol
The target compound differs from its direct parent, 5-phenyl-1,2,4-triazole-3-thiol, by the presence of a 3-chloro-2-hydroxypropyl group on the sulfur atom. This S-alkylation converts a free thiol (which exists in equilibrium with the thione tautomer) into a thioether, fundamentally altering the compound's nucleophilicity, redox behavior, and metal-coordination chemistry . While the parent thiol has known corrosion inhibition activity for mild steel in 17% HCl at 80°C at concentrations of 50–200 mg/L [1], the alkylated derivative's corrosion inhibition capacity is untested and cannot be assumed to be equivalent without empirical verification.
| Evidence Dimension | Chemical functionality and reactivity |
|---|---|
| Target Compound Data | S-(3-chloro-2-hydroxypropyl) thioether; molecular weight 269.75 g/mol; contains a reactive alkyl chloride and a secondary alcohol . |
| Comparator Or Baseline | 5-Phenyl-1,2,4-triazole-3-thiol (CAS 3414-94-6): free thiol/thione; molecular weight 177.23 g/mol; steel corrosion inhibition efficiency documented in 17% HCl at 80°C at 50–200 mg/L [1]. |
| Quantified Difference | Mass shift +92.5 Da; replacement of S–H/S=C with S–C bond eliminates thiol/thione tautomerism; introduces a chiral center at C-2 of the propanol chain. |
| Conditions | Structural comparison based on chemical structures and documented synthetic routes ; corrosion data from patent RU 2781804 C1 [1]. |
Why This Matters
This structural divergence means that any assay results, physicochemical properties, or application data generated for the parent thiol are not transferable to the target compound; independent characterization is mandatory for procurement decisions.
- [1] RU 2781804 C1. Steel Corrosion Inhibitor. Published 2022. Application of 5-phenyl-1H-1,2,4-triazole-3-thiol as a corrosion inhibitor of St3 steel in 17% HCl at 80°C. View Source
